molecular formula C₂₃H₂₇D₄Cl₂N₃O B1146734 Opipramol-d4 CAS No. 1215716-70-3

Opipramol-d4

Cat. No.: B1146734
CAS No.: 1215716-70-3
M. Wt: 440.44
InChI Key:
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Description

Opipramol-d4 is a deuterium-labeled derivative of Opipramol, a tricyclic antidepressant. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the parent compound, Opipramol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Opipramol-d4 interacts with various enzymes and proteins. It is primarily metabolized by the CYP2D6 isoenzyme . The dopamine D4 receptor, which has biochemical and signaling properties, is one of the key proteins it interacts with . The interactions of this compound with these biomolecules are crucial in its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a biphasic action, with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It does not inhibit monoamine reuptake like most other tricyclic antidepressants, but instead acts primarily as a SIGMAR1 agonist . This unique mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that Opipramol has proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . This could also include any effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Opipramol-d4 involves the incorporation of deuterium into the molecular structure of Opipramol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Opipramol-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Opipramol-d4 is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Opipramol-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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